molecular formula C20H17ClN2O3S B5346249 N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide

Cat. No.: B5346249
M. Wt: 400.9 g/mol
InChI Key: KLUTWSSMFDPRDX-XDOYNYLZSA-N
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Description

N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a hydroxyphenyl group, and a methylbenzenecarboximidamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-23(17-9-11-18(24)12-10-17)20(15-5-3-2-4-6-15)22-27(25,26)19-13-7-16(21)8-14-19/h2-14,24H,1H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUTWSSMFDPRDX-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.

    Formation of 4-hydroxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with an appropriate reagent to introduce the hydroxyphenyl group.

    Coupling reaction: The final step involves the coupling of the 4-chlorophenylsulfonyl chloride with the 4-hydroxyphenyl intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and hydroxyphenyl groups allows for hydrogen bonding and other interactions with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide
  • 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide

Uniqueness

N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

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